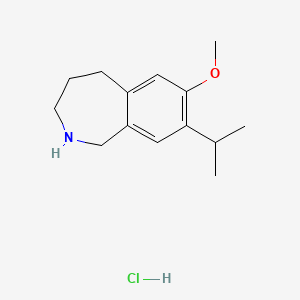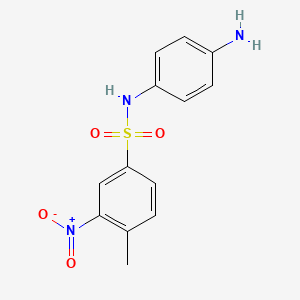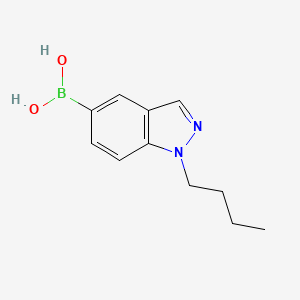![molecular formula C24H27N5O2 B3017888 2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1633350-04-5](/img/structure/B3017888.png)
2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fungicidal Activity
- Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound , have been synthesized as potential fungicides. One study detailed the creation of variously substituted pyrazolo[1,5-a]pyrimidines, noting particularly high fungicidal activity in Basidiomycete species for the simplest derivative (Huppatz, 1985).
Application in Dye Synthesis
- Arylazo dyes, derived from arylazopyrazolo[1,5-a]pyrimidines, have been synthesized for application to synthetic fibers. The research indicates that these dyes are useful for coloring polyester and polyamide fibers, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in industrial applications (Rangnekar & Puro, 2007).
Anticancer and Anti-inflammatory Potential
- Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. For instance, certain derivatives have shown significant inhibition of cyclooxygenase enzymes, suggesting a role in treating inflammatory diseases and cancer (Abu‐Hashem et al., 2020).
Cytotoxicity Studies
- The cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives has been examined in vitro, specifically against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential application in cancer treatment (Hassan, Hafez, & Osman, 2014).
Mycobacterium tuberculosis Inhibition
- Tetrahydropyrazolo[4,3-c]pyridine derivatives, a class closely related to the compound of interest, have shown promising results as inhibitors of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Samala et al., 2013).
Wirkmechanismus
Target of Action
The primary targets of this compound are FLT3 and CDK kinases . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of forming blood cellular components. CDKs, or cyclin-dependent kinases, are a family of protein kinases that regulate the cell cycle.
Mode of Action
The compound interacts with its targets by inhibiting their activity . It binds to the active sites of FLT3 and CDK kinases, preventing them from phosphorylating their substrates. This inhibition disrupts the normal progression of the cell cycle and the differentiation of hematopoietic progenitor cells.
Biochemical Pathways
The inhibition of FLT3 and CDK kinases affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, a tumor suppressor protein, and inhibits the signaling pathways of FLT3, ERK, AKT, and STAT5 . These pathways are involved in cell proliferation, survival, and differentiation.
Result of Action
The compound’s action results in antiproliferative activities against certain cells. For example, it shows potent antiproliferative activities against MV4-11 cells, a human acute myeloid leukemia cell line . This correlates with the suppression of several signaling pathways and the onset of apoptosis, a form of programmed cell death.
Eigenschaften
IUPAC Name |
2-(4-phenoxyphenyl)-7-piperidin-4-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c25-23(30)21-22(17-6-8-19(9-7-17)31-18-4-2-1-3-5-18)28-29-20(12-15-27-24(21)29)16-10-13-26-14-11-16/h1-9,16,20,26-27H,10-15H2,(H2,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEOXABCHHVVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633350-04-5 |
Source


|
| Record name | pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B3017806.png)
![(3Z)-7-chloro-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3017807.png)
![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3017813.png)
![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)

![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B3017818.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3017822.png)


![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26,27-heptol](/img/structure/B3017825.png)
![[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3017826.png)

